

Physicochemical Properties of Boc-Protected Pyrrolidine Esters: A Technical Guide

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Compound of Interest

Compound Name: *Tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Boc-protected pyrrolidine esters. These compounds are pivotal building blocks in medicinal chemistry and drug discovery, where their specific properties influence solubility, permeability, and interaction with biological targets. This document offers a structured presentation of quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental workflows to support researchers in this field.

Quantitative Physicochemical Data

The following tables summarize key physicochemical properties of various Boc-protected pyrrolidine esters, facilitating comparison and selection for specific research and development applications.

Table 1: General Physicochemical Properties

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Appearance
N-Boc-L-proline	C ₁₀ H ₁₇ NO ₄	215.25	White solid
N-Boc-D-proline	C ₁₀ H ₁₇ NO ₄	215.25	White solid
Boc-L-proline methyl ester	C ₁₁ H ₁₉ NO ₄	229.27	Pale yellow liquid
Boc-D-proline methyl ester	C ₁₁ H ₁₉ NO ₄	229.30	Clear colorless oil
Boc-DL-proline ethyl ester	C ₁₂ H ₂₁ NO ₄	243.30	-
N-Boc-pyrrolidine	C ₉ H ₁₇ NO ₂	171.24	Liquid
N-Boc-3-pyrrolidinone	C ₉ H ₁₅ NO ₃	185.22	White to yellow to orange low melting solid
1-Boc-pyrrolidine-3-carboxylic acid	C ₁₀ H ₁₇ NO ₄	215.25	Powder
(2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid	C ₁₀ H ₁₅ NO ₅	229.23	-
(2S)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid	C ₁₀ H ₁₅ F ₂ NO ₄	251.23	-

Table 2: Melting and Boiling Points

Compound Name	Melting Point (°C)	Boiling Point (°C)
N-Boc-D-proline	134-137	-
N-Boc-3-pyrrolidinone	34-38	270.9 at 760 mmHg
1-Boc-pyrrolidine-3-carboxylic acid	133-138	-
N-Boc-pyrrolidine	-	80 at 0.2 mmHg
Boc-L-proline methyl ester	-	135 at 16 mmHg
1-(tert-Butoxycarbonyl)-2-pyrrolidinone	-	100-105 at 0.5 mmHg
N-Boc-trans-4-hydroxy-D-proline	119-125	-

Table 3: Solubility Data

Compound	Solvent	Solubility
N-Boc-L-proline[1]	Ethanol	~15 mg/mL
N-Boc-L-proline[1]	DMSO	~15 mg/mL
N-Boc-L-proline[1]	Dimethyl formamide (DMF)	~20 mg/mL
N-Boc-L-proline[1]	Aqueous buffers	Sparingly soluble (~0.14 mg/mL in 1:6 DMF:PBS pH 7.2)
N-Boc-3-pyrrolidinone[2]	Water	Insoluble
Boc-L-proline methyl ester	Water	Slightly soluble

Table 4: pKa and LogP Values

Compound Name	pKa (Predicted)	XLogP3 (Computed)
N-Boc-L-proline	4.01±0.20	1.5
N-Boc-3-pyrrolidinone	-1.79±0.20	0.7
N-Boc-pyrrolidine	-	1.6
1-[(Tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid	-	1.5[3]
(2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid	-	0.3[4]
(3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid	-	0.8[5]
(2S)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid	-	1.5[6]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of Boc-protected pyrrolidine esters are crucial for reproducible research.

Synthesis of Boc-L-proline Methyl Ester

This protocol describes a standard method for the esterification of N-Boc-L-proline.

Materials:

- N-Boc-L-proline
- Methanol (anhydrous)
- Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., DCC or EDC) with DMAP

- Dichloromethane (DCM, anhydrous)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate or magnesium sulfate
- Round-bottom flask, magnetic stirrer, dropping funnel, rotary evaporator

Procedure (using Thionyl Chloride):

- Suspend N-Boc-L-proline (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add thionyl chloride (1.2 eq) dropwise to the suspension.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-L-proline methyl ester.
- Purify the product by silica gel column chromatography if necessary.

Determination of Melting Point

The melting point is a critical indicator of purity. The capillary method is a standard and widely used technique.

Materials:

- Dry, powdered sample of the Boc-protected pyrrolidine ester
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp) or Thiele tube with heating oil
- Thermometer

Procedure:

- Ensure the sample is completely dry and finely powdered.
- Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the sample rapidly to about 15-20 °C below the expected melting point.
- Then, decrease the heating rate to 1-2 °C per minute.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Record the temperature at which the entire sample has melted (the end of the melting range).
- A sharp melting range (1-2 °C) is indicative of a pure compound.

Determination of pKa by Titration

The acid dissociation constant (pKa) is determined by titrating the compound with a strong base and monitoring the pH change.^{[7][8][9][10]}

Materials:

- Boc-protected pyrrolidine carboxylic acid
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

- pH meter and electrode
- Burette
- Beaker and magnetic stirrer
- Deionized water

Procedure:

- Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
- Accurately weigh a sample of the Boc-protected pyrrolidine carboxylic acid and dissolve it in a known volume of deionized water in a beaker.
- Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
- Record the initial pH of the solution.
- Fill a burette with the standardized NaOH solution.
- Add the NaOH solution in small, precise increments (e.g., 0.1 or 0.2 mL).
- After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
- Continue the titration until the pH shows a sharp increase and then levels off.
- Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).
- The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This corresponds to the midpoint of the flattest region of the titration curve.

Determination of LogP by the Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by its partitioning between an organic and an aqueous phase.^{[11][12][13]}

Materials:

- Boc-protected pyrrolidine ester
- n-Octanol (pre-saturated with buffer)
- Aqueous buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)
- Separatory funnel or vials
- Shaker or vortex mixer
- Analytical method to determine concentration (e.g., UV-Vis spectroscopy, HPLC)

Procedure:

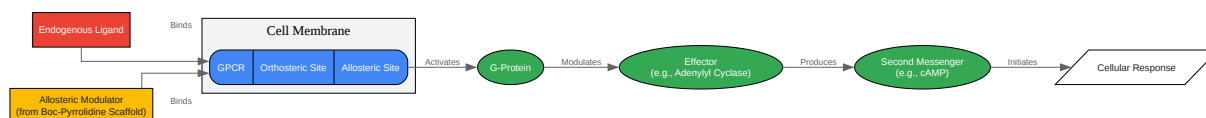
- Prepare pre-saturated solvents by shaking n-octanol with the aqueous buffer and vice versa, then allowing the phases to separate.
- Dissolve a known amount of the Boc-protected pyrrolidine ester in either the pre-saturated n-octanol or the aqueous buffer.
- Add a known volume of this solution to a separatory funnel or vial containing a known volume of the other pre-saturated solvent.
- Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.
- Allow the two phases to separate completely.
- Carefully withdraw a sample from each phase.
- Determine the concentration of the compound in each phase using a suitable analytical method.
- Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
- LogP is the logarithm (base 10) of the partition coefficient.

Signaling Pathways and Experimental Workflows

Boc-protected pyrrolidine esters are fundamental scaffolds in the design of molecules targeting various biological systems, including G-protein coupled receptors (GPCRs).[14] Their physicochemical properties are critical for achieving desired ligand-receptor interactions and cellular permeability.

Role in GPCR Allosteric Modulation

Boc-pyrrolidine scaffolds are utilized in the synthesis of allosteric modulators of GPCRs.[15][16][17][18][19] Allosteric modulators bind to a site on the receptor distinct from the orthosteric site (the binding site for the endogenous ligand), altering the receptor's affinity for and/or efficacy of the endogenous ligand. This can offer greater selectivity and a more nuanced modulation of receptor activity compared to traditional agonists or antagonists.

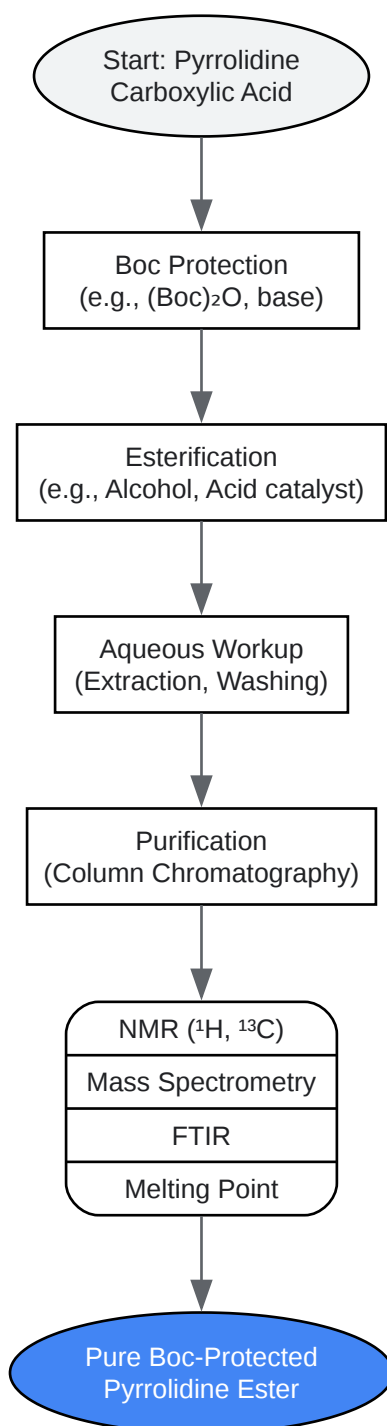


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Caption: Allosteric modulation of a GPCR by a ligand derived from a Boc-pyrrolidine scaffold.

Experimental Workflow: Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of a Boc-protected pyrrolidine ester, a crucial process in drug discovery and development.



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